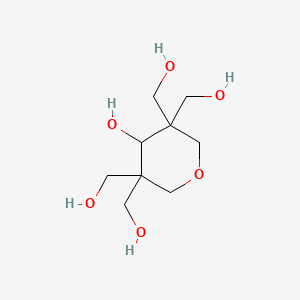
Anhydroenneaheptitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydroenneaheptitol is a chemical compound with the molecular formula C9H18O6 and a molecular weight of 222.2356 g/mol . It is also known by its systematic name, 2H-Pyran-3,3,5,5-(4H,6H)-tetramethanol, 4-hydroxy- . This compound is characterized by its achiral nature and lack of defined stereocenters . This compound is primarily used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Anhydroenneaheptitol can be synthesized through the reaction of acetone and formaldehyde in the presence of an alkaline condensing agent . The reaction products are then extracted using n-butanol or mixed amyl alcohols . This method is commonly used in industrial settings to produce this compound on a larger scale .
Chemical Reactions Analysis
Anhydroenneaheptitol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium dichromate or sodium dichromate in acidic conditions.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
Scientific Research Applications
Anhydroenneaheptitol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of anhydroenneaheptitol involves its interaction with specific molecular targets and pathways. It primarily acts as a substrate for various enzymatic reactions, influencing metabolic processes . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
. Similar compounds include:
Tetrahydropyran: A simpler oxane with fewer hydroxyl groups.
Hexahydro-2H-pyran: Another oxane derivative with different substituents.
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-ol: A closely related compound with similar structural features.
Anhydroenneaheptitol stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
CAS No. |
4744-47-2 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,3,5,5-tetrakis(hydroxymethyl)oxan-4-ol |
InChI |
InChI=1S/C9H18O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h7,10-14H,1-6H2 |
InChI Key |
LCOOMOSZMKFHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CO1)(CO)CO)O)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


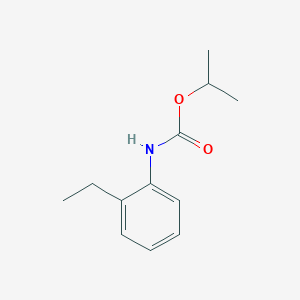
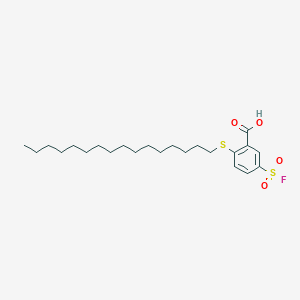

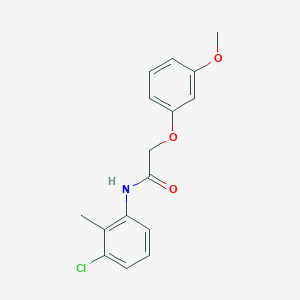
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)
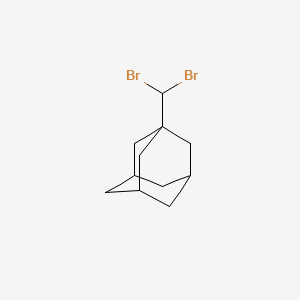

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)
